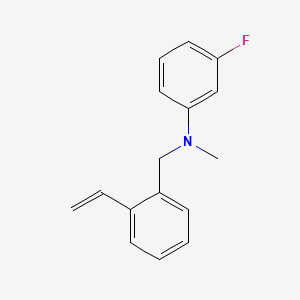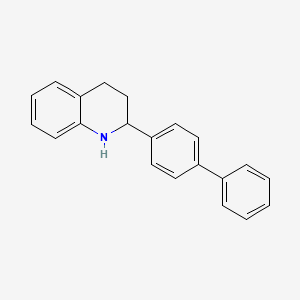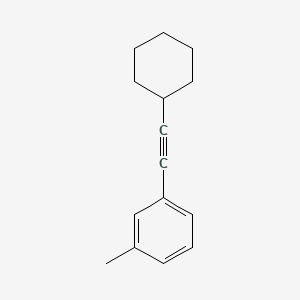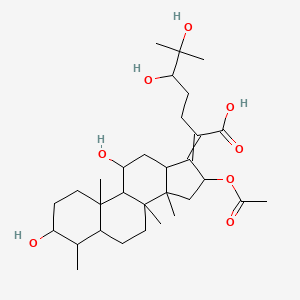
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline is an organic compound with the molecular formula C16H16FN. It is a derivative of aniline, where the aniline nitrogen is substituted with a methyl group and a 2-vinylbenzyl group, and the benzene ring is substituted with a fluorine atom at the 3-position .
Vorbereitungsmethoden
The synthesis of 3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline, N-methylamine, and 2-vinylbenzyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of 3-fluoroaniline with N-methylamine to form N-methyl-3-fluoroaniline.
Analyse Chemischer Reaktionen
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline can be compared with other similar compounds, such as:
3-Fluoroaniline: A simpler derivative with only a fluorine atom substituted on the aniline ring.
N-Methyl-N-(2-vinylbenzyl)aniline: Lacks the fluorine substitution, making it less reactive in certain chemical reactions.
N-Methyl-N-(2-vinylphenyl)aniline: Similar structure but with different substitution patterns on the benzene ring, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C16H16FN |
|---|---|
Molekulargewicht |
241.30 g/mol |
IUPAC-Name |
N-[(2-ethenylphenyl)methyl]-3-fluoro-N-methylaniline |
InChI |
InChI=1S/C16H16FN/c1-3-13-7-4-5-8-14(13)12-18(2)16-10-6-9-15(17)11-16/h3-11H,1,12H2,2H3 |
InChI-Schlüssel |
BFYCZLCGHPDCPH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1C=C)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid](/img/structure/B14116414.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116419.png)


![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B14116429.png)
![N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine](/img/structure/B14116436.png)
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)
![2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14116444.png)






